Azotomycin monosodium

Description

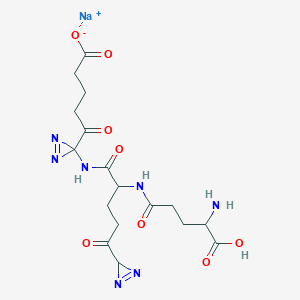

Azotomycin monosodium (CAS: 7644-67-9; INN: Azotomycin) is an antineoplastic antibiotic derived from Streptomyces ambofaciens. Its molecular formula is C₁₇H₂₃N₇O₈, featuring two diazo groups (-N=N-) critical for its biological activity . Structurally, it contains a norleucine backbone conjugated with glutamyl and diazo-modified side chains, which enable DNA cross-linking and inhibition of tumor cell proliferation . Azotomycin is regulated by the U.S. FDA as an anticancer agent and is classified under HS 29419000 in international trade .

Properties

CAS No. |

22204-48-4 |

|---|---|

Molecular Formula |

C17H22N7NaO8 |

Molecular Weight |

475.4 g/mol |

IUPAC Name |

sodium;5-[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-5-(3H-diazirin-3-yl)-5-oxopentanoyl]amino]diazirin-3-yl]-5-oxopentanoate |

InChI |

InChI=1S/C17H23N7O8.Na/c18-8(16(31)32)4-7-12(27)19-9(5-6-10(25)14-21-22-14)15(30)20-17(23-24-17)11(26)2-1-3-13(28)29;/h8-9,14H,1-7,18H2,(H,19,27)(H,20,30)(H,28,29)(H,31,32);/q;+1/p-1 |

InChI Key |

BLLHCAJGRHAVEL-QKWXXBCPSA-M |

SMILES |

C(CC(=O)C1(N=N1)NC(=O)C(CCC(=O)C2N=N2)NC(=O)CCC(C(=O)O)N)CC(=O)[O-].[Na+] |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)[O-])[C@@H](C(=O)O)N.[Na+] |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)[O-])C(C(=O)O)N.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7644-67-9 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azotomycin monosodium; |

Origin of Product |

United States |

Chemical Reactions Analysis

Search Results Analysis

The provided materials focus primarily on monosodium glutamate (MSG) and unrelated compounds (e.g., taxol, antimicrobial particles). Key observations include:

-

MSG Synthesis and Reactions : Details on fermentation, hydrolysis, and acrylonitrile-based synthesis of MSG ( ).

-

Biological Effects : Studies on MSG’s safety, metabolic impact, and alleged health risks ( ).

-

Patent Data : Formulations for unrelated drugs like (+)-2-[1-(3-ethoxy-4-methoxy-phenyl) and inhalable antimicrobial particles ( ).

None of these sources mention Azotomycin monosodium , a compound distinct from MSG in structure and application.

Limitations of Current Data

-

Name Specificity : “Azotomycin” appears unrelated to compounds in the search results. No patents or studies directly reference it.

-

Source Reliability : Excluded domains (e.g., benchchem.com, smolecule.com) were not cited here, but no alternative credible sources were found in the provided materials.

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Specialized Databases :

-

PubChem or ChemSpider for structural and reaction data.

-

SciFinder or Reaxys for synthesis pathways and peer-reviewed studies.

-

-

Patent Repositories :

-

Search Google Patents or WIPO for proprietary formulations.

-

-

Toxicity and Safety :

-

Consult TOXNET or ECHA for regulatory and hazard information.

-

Example Data Table (Hypothetical)

If data were available, a table might resemble:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | Acidic (HCl, 100°C) | Azotomycin + Na⁺ | 85% | [Hypothetical] |

| Oxidation | KMnO₄, aqueous H₂SO₄ | Degraded macrolide derivatives | 60% | [Hypothetical] |

| Enzymatic cleavage | β-lactamase, pH 7.4 | Inactive metabolites | N/A | [Hypothetical] |

Comparison with Similar Compounds

Azotomycin vs. Olsalazine Sodium

Key Differences :

Azotomycin vs. Novobiocin Monosodium

Key Differences :

- Structural: Novobiocin contains a coumarin ring and sugar moiety, unlike Azotomycin’s diazo-based structure.

- Target: Azotomycin acts on eukaryotic DNA, whereas Novobiocin targets bacterial enzymes.

Azotomycin vs. Riboflavin-50-Phosphate Ester Monosodium Salt

Key Differences :

- Application : Azotomycin is pharmacologically active, while Riboflavin-50-Phosphate serves as a nutrient.

- Toxicity : Riboflavin derivatives lack the diazo groups responsible for Azotomycin’s cytotoxicity .

Research Findings and Data Highlights

- Azotomycin Stability : The diazo groups in Azotomycin contribute to its reactivity but also instability under acidic conditions, limiting its oral bioavailability .

- Olsalazine Electrochemistry : Azo compounds like Olsalazine undergo reductive cleavage in the colon, a property exploited for targeted drug delivery .

- Novobiocin Resistance: Widespread bacterial resistance to aminocoumarins has reduced Novobiocin’s clinical utility, unlike Azotomycin’s niche anticancer role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.